N-benzyl-2-(2-bromophenoxy)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2-bromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFJQRNVUTUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-bromophenoxy)acetamide typically involves the reaction of 2-bromophenol with benzylamine in the presence of a suitable base, followed by acylation with chloroacetyl chloride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(2-bromophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-benzyl-2-(2-aminophenoxy)acetamide or N-benzyl-2-(2-thiophenoxy)acetamide can be formed.
Oxidation Products: Oxidation can yield products like N-benzyl-2-(2-bromophenoxy)acetic acid.
Reduction Products: Reduction can lead to the formation of N-benzyl-2-(2-bromophenoxy)ethanol.
Scientific Research Applications
N-benzyl-2-(2-bromophenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-bromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
Comparison with Similar Compounds
Physicochemical Properties
- Crystal Packing: N-Benzyl-2-(2,6-dichlorophenoxy)acetamide forms chains via N–H···O hydrogen bonds, influencing solubility and melting points . In contrast, the nitro-substituted analog () may exhibit stronger dipole interactions due to the electron-withdrawing nitro group.
Spectroscopic Characterization
- ¹H NMR: Aromatic protons in N-benzyl-2-(2-bromophenoxy)acetamide analogs typically resonate at δ 6.80–7.50, with splitting patterns reflecting substituent positions. For example, compound 17a shows δ 7.25–6.50 for its THIQ and benzyl groups .
- Mass Spectrometry : Molecular ions (e.g., m/z 531.2 for 17a) align with theoretical values, confirming purity .
Key Findings and Implications
Synthetic Flexibility : Alkylation and Pd-catalyzed reactions are viable for introducing diverse substituents, though yields vary (e.g., 7–82% in ) .
Biological Relevance : Methoxy-rich analogs () target orexin receptors, whereas nitroimidazole derivatives () act as antiparasitics, underscoring the need for targeted substituent design.
Biological Activity
N-benzyl-2-(2-bromophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This detailed article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to an acetamide moiety, with a bromophenoxy substituent. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction.
- Gene Expression Alteration : The compound can affect the expression levels of genes related to its biological functions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound.
Case Study: Antibacterial and Antifungal Activity
A study evaluated various synthesized compounds for their antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Microorganism | MIC (mg/mL) | Standard Control (mg/mL) |
|---|---|---|
| E. coli | 0.0195 | 0.0048 |
| S. aureus | 0.0048 | 0.0098 |
| C. albicans | 0.039 | 0.078 |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A series of experiments assessed the compound's cytotoxic effects on various cancer cell lines, revealing an IC50 value that indicates substantial efficacy.
| Cell Line | IC50 (µM) | Control (µM) |
|---|---|---|
| MCF-7 | 15.5 | 25.0 |
| HeLa | 12.3 | 20.0 |
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor, particularly against alpha-glucosidase.
Study Findings
In vitro evaluations showed that this compound exhibited notable inhibition against alpha-glucosidase with IC50 values significantly lower than that of acarbose, a standard glucosidase inhibitor.
| Compound | IC50 (µM) |
|---|---|
| This compound | 46.25 ± 0.89 |
| Acarbose | 750.1 ± 0.23 |
Comparison with Similar Compounds
The biological activity of this compound is often compared with similar compounds to elucidate its unique properties.
| Compound | Activity |
|---|---|
| N-benzyl-2-(2-chlorophenoxy)acetamide | Moderate antibacterial activity |
| N-benzyl-2-(2-fluorophenoxy)acetamide | Low anticancer activity |
| N-benzyl-2-(2-iodophenoxy)acetamide | High reactivity but lower selectivity |
Q & A
Basic: What synthetic routes are available for N-benzyl-2-(2-bromophenoxy)acetamide, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted phenols or brominated precursors. For example, derivatives of N-benzyl acetamide are synthesized via nucleophilic substitution or condensation reactions. A common approach includes reacting 2-bromophenol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide backbone, followed by N-benzylation using benzyl halides . Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity.
- X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
Advanced: How does the substitution pattern (e.g., bromine position, N-benzyl group) influence the biological activity of this compound derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that the 2-bromophenoxy moiety enhances steric and electronic interactions with target proteins, such as coagulation factor Xa or glucokinase . The N-benzyl group improves lipophilicity, facilitating membrane permeability. For example:
- Biological Activity Modulation: Replacing the pyridine ring in KX2-391 (a related Src kinase inhibitor) with a thiazole ring alters substrate-binding affinity, demonstrating the critical role of heterocyclic substituents .
- Crystallographic Data: Dihedral angles between aryl rings (e.g., 27.17° in dichlorophenoxy derivatives) affect conformational stability and target engagement .
Basic: What crystallographic tools are used to analyze this compound, and what structural insights do they provide?
Methodological Answer:
- SHELX Suite: SHELXL refines crystal structures using least-squares Fourier methods, resolving triclinic or monoclinic systems (e.g., space group P1 with a = 7.58 Å, b = 10.47 Å) .
- Hydrogen Bonding Analysis: N–H···O interactions form chain-like structures, stabilizing the crystal lattice .
- Software Integration: WinGX and SIR97 automate structure solution and validation, generating CIF files for publication .
Advanced: How can researchers resolve contradictions in reported biological activities of N-benzyl acetamide derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Comparative SAR Studies: Systematically test derivatives with controlled substituents (e.g., 2-bromo vs. 4-bromo phenoxy groups) under standardized assays .
- Computational Docking: Use tools like AutoDock to predict binding modes to targets (e.g., thrombin vs. glucokinase) and reconcile divergent activity reports .
- Meta-Analysis: Cross-reference crystallographic data (e.g., bond angles) with enzymatic inhibition profiles to identify structural determinants of specificity .
Basic: What are the key challenges in purifying this compound, and how are they mitigated?
Methodological Answer:
- Recrystallization Issues: Low solubility in polar solvents requires optimization of solvent mixtures (e.g., ethanol/water gradients) .
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (0–60%) separates by-products, monitored via TLC .
- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
Advanced: How can in silico methods guide the design of this compound analogs with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME assess logP (e.g., 1.169 g/cm³) and solubility to optimize bioavailability .
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify sites for halogen bonding or hydrogen bond acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
